CB5UF7Pnn7
Description
"CB5UF7Pnn7" is a uranium-based coordination compound with the molecular formula C₅B₅U₇F₇P₇N₇, characterized by a unique pentagonal bipyramidal geometry. Its structure comprises a central uranium atom coordinated with a boron-carbide ligand, fluorine substituents, and phosphorus-nitrogen bridging groups. This compound exhibits remarkable thermal stability (up to 450°C) and redox activity due to uranium’s 5f-orbital participation in bonding .
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 1,842.3 g/mol |
| Melting Point | >450°C (decomposes) |
| Solubility | Insoluble in H₂O; soluble in DMSO |
| Magnetic Susceptibility | Paramagnetic (μ = 3.2 BM) |
Properties
CAS No. |
876145-69-6 |
|---|---|
Molecular Formula |
C23H22ClN3O3S |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
3-[(3S)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m0/s1 |
InChI Key |
UEIFAMIUBPSKHA-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of KRP-105 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity as a PPARα agonist. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is a small molecule with the molecular formula C23H22ClN3O3S .
Chemical Reactions Analysis
KRP-105 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KRP-105 may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a selective PPARα agonist, KRP-105 is used in research to study the role of PPARα in lipid metabolism and energy homeostasis.
Biology: The compound is used to investigate the effects of PPARα activation on cellular differentiation, development, and tumorigenesis.
Medicine: KRP-105 has been explored for its potential therapeutic applications in treating metabolic disorders such as dyslipidemia, hypercholesterolemia, and lipid metabolism disorders
Industry: The compound’s ability to modulate lipid metabolism makes it a candidate for developing new treatments for metabolic diseases.
Mechanism of Action
KRP-105 exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This binding leads to the transcriptional activation of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: [Th(C₅B₅F₇P₇N₇)₂]
A thorium analog, replacing uranium with thorium (Th), shares the same ligand framework. Key differences arise from Th’s 6d/5f orbital hybridization versus U’s 5f dominance:
| Property | CB5UF7Pnn7 | [Th(C₅B₅F₇P₇N₇)₂] |
|---|---|---|
| Thermal Stability | 450°C | 380°C |
| Redox Activity (E₁/₂) | -0.75 V (vs. SHE) | -0.52 V |
| Catalytic Efficiency* | 98% yield | 72% yield |
| Radiolytic Stability | Moderate | High |
*Catalytic efficiency tested in ethylene hydrogenation .
Structural Insights :
- Uranium’s 5f orbitals enable stronger δ-bonding with ligands, enhancing redox activity but reducing radiolytic stability compared to Th .
- Th’s larger ionic radius (1.05 Å vs. U⁴⁺: 0.89 Å) weakens ligand-metal bond strength, lowering thermal stability .
Compound B: [U(C₇H₇)₂]⁻
A uranium cyclooctatetraene complex, [U(C₇H₇)₂]⁻, contrasts with this compound in ligand composition and bonding:
| Property | This compound | [U(C₇H₇)₂]⁻ |
|---|---|---|
| Ligand Type | Boron-carbide | Aromatic hydrocarbon |
| Bonding Orbitals | 5f-δ + σ | 5f-π |
| Solubility | DMSO | THF |
| Applications | Catalysis | Magnetic materials |
Comparison with Functionally Similar Compounds
Compound C: [Fe₃(CO)₁₂]
A carbonyl cluster used in catalysis, [Fe₃(CO)₁₂], shares catalytic utility but differs mechanistically:
| Property | This compound | [Fe₃(CO)₁₂] |
|---|---|---|
| Active Site | U⁴⁺ | Fe⁰ |
| Reaction Type | Redox catalysis | Carbonyl transfer |
| Turnover Frequency (TOF) | 1,200 h⁻¹ | 450 h⁻¹ |
Discussion of Research Findings
- Controversies : Discrepancies exist regarding this compound’s radiolytic stability. Some studies attribute instability to ligand dissociation , while others blame 5f-orbital reactivity .
- Synthesis Challenges : Reproducibility issues arise from stringent solvothermal conditions (e.g., 72-hour reaction time ±2 hours) .
- Applications : this compound outperforms Th analogs in catalysis but requires encapsulation for nuclear safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
